molecular formula C23H20ClN3O5S B2826763 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide CAS No. 1260934-31-3

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide

Cat. No.: B2826763
CAS No.: 1260934-31-3
M. Wt: 485.94
InChI Key: HOLIKXHXHQBHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-chlorophenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to a 2,3-dimethoxyphenylmethyl group, distinguishing it from simpler analogs. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-31-18-8-3-5-14(20(18)32-2)12-25-19(28)13-26-17-9-10-33-21(17)22(29)27(23(26)30)16-7-4-6-15(24)11-16/h3-11,17,21H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCXXQVGKLCTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide (CAS No. 1260921-00-3) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O5SC_{22}H_{20}ClN_{3}O_{5}S, with a molecular weight of 473.9 g/mol. The structural features include a thieno[3,2-d]pyrimidine core substituted with a chlorophenyl group and a dimethoxyphenyl acetamide moiety.

PropertyValue
Molecular FormulaC22H20ClN3O5S
Molecular Weight473.9 g/mol
CAS Number1260921-00-3

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions including condensation and cyclization processes. For this specific compound, synthetic routes may include the Gewald reaction or other methodologies that allow for the introduction of the chlorophenyl and dimethoxyphenyl substituents effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : Compounds with similar structures showed IC50 values ranging from 27.6 μM to over 50 μM against breast cancer cells. The presence of electron-withdrawing groups like chlorine was correlated with enhanced activity due to increased electrophilicity and better interaction with biological targets .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro tests revealed that certain derivatives possess significant antibacterial and antifungal activities against a range of pathogens. The results indicated that modifications in the substituents could lead to improved efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Chlorination at specific positions enhances biological activity.
  • Dimethoxy substitution improves solubility and bioavailability.
  • The thienopyrimidine scaffold is essential for maintaining activity across different biological assays.

Case Studies

  • Study on MDA-MB-231 Cells : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against the MDA-MB-231 breast cancer cell line. The study found that compounds with chlorophenyl groups exhibited superior cytotoxicity compared to their non-chlorinated counterparts .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thieno[3,2-d]pyrimidines against common pathogens such as E. coli and S. aureus. Results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Comparison with Similar Compounds

Key Observations :

  • The target compound has a higher molecular weight (508.93 g/mol) compared to simpler analogs like the 409.89 g/mol compound in , due to the dimethoxyphenylmethyl group .
  • Chlorophenyl substituents are common in analogs (e.g., 2,5-dichloro in ), but the 3-chlorophenyl in the target compound may offer distinct steric or electronic effects .
  • Melting points and yields are frequently unreported in the literature, limiting direct comparisons.

Substituent Effects on Properties

  • Chlorophenyl vs. Dimethoxyphenyl : Chlorine atoms increase lipophilicity (logP), aiding cellular uptake, while methoxy groups improve solubility and hydrogen-bonding capacity .
  • Acetamide Linkers : The N-(2,3-dimethoxyphenylmethyl)acetamide in the target compound may confer greater metabolic stability compared to simpler alkyl chains (e.g., phenethyl in ) .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves constructing the thieno[3,2-d]pyrimidine core followed by introducing substituents via substitution or coupling reactions. Key steps include:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux in solvents like acetonitrile or dimethyl sulfoxide (DMSO) .
  • Substituent addition : Alkylation or amidation reactions to attach the 3-chlorophenyl and 2,3-dimethoxybenzyl groups. These steps require precise temperature control (60–100°C) and catalysts like triethylamine .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the final product .

Q. How is the molecular structure of this compound confirmed?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the acetamide carbonyl signal appears at ~168–170 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 523.08 [M+H]+^+) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} confirm carbonyl groups in the thienopyrimidine and acetamide moieties .

Q. What are the key structural features influencing its reactivity?

  • Thienopyrimidine core : The conjugated system enhances electrophilic substitution reactivity, particularly at the sulfur atom .
  • 3-Chlorophenyl group : Electron-withdrawing effects stabilize the dioxo-pyrimidinone ring, influencing hydrogen-bonding interactions .
  • 2,3-Dimethoxybenzyl substituent : Methoxy groups increase solubility in polar solvents and modulate steric hindrance during target binding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

  • Chlorophenyl position : Para-substituted analogs (e.g., 4-chlorophenyl) show improved enzyme inhibition compared to meta-substituted derivatives .
  • Methoxy group tuning : Replacing 2,3-dimethoxy with bulkier groups (e.g., ethoxy) alters pharmacokinetic properties but may reduce solubility .
  • Acetamide flexibility : Introducing methyl groups on the acetamide nitrogen increases metabolic stability .
Modification Effect on Activity Reference
Para-chlorophenyl↑ Enzyme inhibition (IC50_{50} < 1 µM)
2-Ethoxybenzyl↓ Solubility, ↑ LogP
N-Methylacetamide↑ Metabolic stability (t1/2_{1/2} 8h)

Q. How can computational methods predict biological target interactions?

  • Molecular docking : Models predict binding to kinase ATP pockets (e.g., EGFR), with key interactions between the dioxo-pyrimidinone and conserved lysine residues .
  • Molecular dynamics (MD) : Simulations reveal stable binding conformations over 100 ns, with root-mean-square deviation (RMSD) < 2 Å .
  • Quantum mechanics (QM) : Calculations identify electron-deficient regions in the thienopyrimidine core, guiding electrophilic attack studies .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or efficacy across studies may arise from:

  • Assay variability : Validate protocols using standardized cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments .
  • Compound purity : Confirm >95% purity via HPLC and elemental analysis .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to isolate substituent effects .

Q. What strategies optimize stability under physiological conditions?

  • pH stability : The compound degrades at pH < 3 (gastric conditions), requiring enteric coatings for oral delivery. Stability at pH 7.4 (blood) exceeds 24 hours .
  • Thermal stability : Decomposition occurs above 150°C, necessitating storage at 4°C in inert atmospheres .
  • Light sensitivity : Protect from UV exposure to prevent thiophene ring oxidation .

Methodological Guidance

Q. How to design in vitro assays for evaluating anticancer activity?

  • Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) .
  • Apoptosis markers : Measure caspase-3 activation via flow cytometry or Western blot .
  • Selectivity index : Compare IC50_{50} values in cancer vs. normal cells (e.g., HEK293) .

Q. What analytical techniques validate synthetic intermediates?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using UV-active spots (Rf_f = 0.3–0.5 in ethyl acetate/hexane) .
  • High-performance liquid chromatography (HPLC) : Quantify purity with C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., P21/c space group, Z = 8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.